molecular formula C21H18F2N2O3 B2471255 3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide CAS No. 888443-67-2

3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2471255
CAS No.: 888443-67-2
M. Wt: 384.383
InChI Key: LYYONUGHNWDFEV-UHFFFAOYSA-N
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Description

3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both amide and carboxamide functional groups, along with the benzofuran core, suggests that this compound may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with a carboxylic acid derivative, such as benzoyl chloride, under basic conditions.

    Attachment of the Cyclopentaneamido Group: The cyclopentaneamido group can be attached through an amide coupling reaction using cyclopentanecarboxylic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the amide or carboxamide groups, potentially converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzofuran derivatives.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its amide and carboxamide groups. These interactions may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentaneamido-N-(3,4-dichlorophenyl)-1-benzofuran-2-carboxamide: Similar structure but with chlorine atoms instead of fluorine.

    3-cyclopentaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with methyl groups instead of fluorine.

    3-cyclopentaneamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with methoxy groups instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in 3-cyclopentaneamido-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide may confer unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3/c22-15-10-9-13(11-16(15)23)24-21(27)19-18(14-7-3-4-8-17(14)28-19)25-20(26)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYONUGHNWDFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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